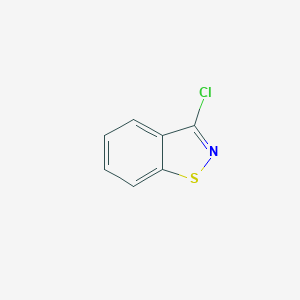

3-Chloro-1,2-benzisothiazole

Übersicht

Beschreibung

3-Chloro-1,2-benzisothiazole is a chemical compound that has been the subject of various studies due to its interesting chemical properties and reactions. It has been analyzed through various methods, including X-ray crystal structure analysis and density functional theory (DFT) studies.

Synthesis Analysis

- 3-Chloro-1,2-benzisothiazole reacts with diethyl malonate in the presence of quaternary ammonium bases under phase-transfer catalysis, leading to products such as diethyl 1,2-benzisothiazol-3-ylmalonate and ethyl 1,2-benzisothiazol-3-ylacetate (Mossini et al., 1979).

Molecular Structure Analysis

- A study using density functional theory (DFT) provided detailed information on the optimized geometry, harmonic vibrational frequencies, infrared and Raman intensities, and thermodynamic properties of 3-Chloro-1,2-benzisothiazole (Xavier & Gobinath, 2012).

Chemical Reactions and Properties

- 3-Chloro-1,2-benzisothiazole can undergo reactions with various nucleophiles, leading to products that arise from fission of the thiazole ring. These reactions have been explored with mechanisms involving nucleophilic attack at sulfur or chlorine (Carrington et al., 1971).

Physical Properties Analysis

- The physical properties of 3-Chloro-1,2-benzisothiazole, such as entropy, heat capacity, and zero-point energy, have been calculated, providing insights into its stability and charge transfer properties (Xavier & Gobinath, 2012).

Chemical Properties Analysis

- The study of its chemical properties has been facilitated by DFT and NBO (Natural Bond Orbital) analysis, revealing details about its molecular conformation and stability (Xavier & Gobinath, 2012).

Wissenschaftliche Forschungsanwendungen

Characterization and Theoretical Studies : A study by Xavier and Gobinath (2012) utilized density functional theory to characterize CBT. This research provided theoretical insights into its optimized geometry, vibrational frequencies, and thermodynamic properties, which are crucial for understanding its behavior in different applications (Xavier & Gobinath, 2012).

Reactivity with Nucleophiles : Research by Carrington, Clarke, and Scrowston (1971) and Davis et al. (1975) investigated the reactivity of CBT with various nucleophiles. Their findings highlight the compound's potential in synthesizing diverse chemical structures, such as 3-ethoxy-1,2-benzisothiazole and (2,1-benzisothiazol-3-yl)acetic acid, an auxin analogue (Carrington et al., 1971), (Davis et al., 1975).

Synthesis of Derivatives : Studies by Abramovitch et al. (1974) and Albert, O'Brien, and Robins (1978) demonstrated methods to synthesize 3-substituted 1,2-benzisothiazole derivatives, showcasing the versatility of CBT in organic synthesis and potential catalysis applications (Abramovitch et al., 1974), (Albert et al., 1978).

Antimicrobial Properties : Bachman, Baker, and Roman (1978) explored the antimicrobial properties of 3-substituted 1,2-benzisothiazole 1,1-dioxides, finding them effective against organisms like Staphylococcus aureus and Aspergillus niger. This suggests potential pharmaceutical applications (Bachman et al., 1978).

Muscle-Relaxant Properties : Vitali, Impicciatore, and Plazzi (1982) reported on the muscle-relaxant properties of 3-benzyl-1,2-benzisothiazole compounds, which mimic the structure of benzylisoquinoline, indicating their potential in medicinal chemistry (Vitali et al., 1982).

Applications in Organic Synthesis : Ahmed et al. (1984) demonstrated the use of a 3-(5-Nitro-2-oxo-1,2-dihydro-1-pyridyl)-1,2-benzisothiazole 1,1-Dioxide derivative as a condensing reagent in the synthesis of esters, peptides, and lactones, including recifeiolide, highlighting its utility in organic synthesis (Ahmed et al., 1984).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-chloro-1,2-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNS/c8-7-5-3-1-2-4-6(5)10-9-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPVKLRBQLRWDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344599 | |

| Record name | 3-Chloro-1,2-benzisothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-1,2-benzisothiazole | |

CAS RN |

7716-66-7 | |

| Record name | 3-Chloro-1,2-benzisothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7716-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-1,2-benzisothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Ethyl-2-({3-[(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate](/img/structure/B19323.png)